Ethyl 2-(2-chlorophenyl)acrylate
Description
Ethyl 2-(2-chlorophenyl)acrylate is a substituted acrylate ester featuring a 2-chlorophenyl group at the β-position of the acrylate moiety. This compound is widely utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactivity in conjugate additions, polymerizations, and cycloadditions . Its structure combines electron-withdrawing (chlorine) and electron-donating (ester) groups, enabling diverse reactivity patterns.
Properties
Molecular Formula |
C11H11ClO2 |
|---|---|
Molecular Weight |
210.65 g/mol |
IUPAC Name |
ethyl 2-(2-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11ClO2/c1-3-14-11(13)8(2)9-6-4-5-7-10(9)12/h4-7H,2-3H2,1H3 |
InChI Key |
HWIOKWFMGCJSQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(2-chlorophenyl)acrylate can be synthesized through several methods. One common approach involves the esterification of 2-(2-chlorophenyl)acrylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2-chlorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-chlorophenyl)acrylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2-chlorophenyl)acrylate involves its interaction with various molecular targets. The acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in the design of inhibitors or activators for specific biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs, highlighting differences in substituents and their impact on properties:

Key Observations :
- Substituent Position : The position of chlorine on the phenyl ring (e.g., 2-chloro vs. 4-chloro) significantly alters electronic properties and steric hindrance. For example, 2-chlorophenyl derivatives exhibit stronger ortho effects, influencing reaction regioselectivity .
- Functional Group Additions: The presence of hydrazone (), hydroxymethyl (), or benzyloxyphenylthio () groups introduces distinct reactivity.
Comparison with Other Methods:
- Ethyl 3-[4-(3-Benzyloxyphenylthio)-2-Chlorophenyl]acrylate: Synthesized via Horner-Wadsworth-Emmons reaction using ethyl diethylphosphonoacetate and a benzaldehyde derivative, followed by reduction and functionalization .
- Ethyl 2-(4-Chlorophenyl)-3-(2,4-Difluorophenoxy)acrylate: Prepared via nucleophilic substitution, leveraging phenoxy group reactivity .
Key Insight: Titanium tetrachloride (TiCl₄) is critical for activating carbonyl groups in acrylate syntheses (), while phosphonoacetates enable efficient olefination in complex intermediates ().
Physicochemical Properties
Notes:
- The (Z)-isomer of this compound is reported as a colorless oil, while analogs with rigid substituents (e.g., phenoxy groups) form crystalline solids .
- Hydrazone-containing derivatives () may require stabilization against moisture.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

